molecular formula C8H9NOS B13314136 3-Methyl-4-(thiophen-3-yl)azetidin-2-one

3-Methyl-4-(thiophen-3-yl)azetidin-2-one

Cat. No.: B13314136
M. Wt: 167.23 g/mol
InChI Key: FVMIOZMOBBRVMP-UHFFFAOYSA-N
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Description

3-Methyl-4-(thiophen-3-yl)azetidin-2-one is a heterocyclic compound that features a four-membered azetidinone ring with a thiophene substituent at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(thiophen-3-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-3-carboxaldehyde with a suitable amine to form an imine intermediate, which is then cyclized using a base to yield the azetidinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(thiophen-3-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-Methyl-4-(thiophen-3-yl)azetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(thiophen-3-yl)azetidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidinone and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one: This compound has a similar structure but with a dimethyl substitution at the 3-position.

    Spiro-azetidin-2-one derivatives: These compounds feature a spirocyclic structure with an azetidinone ring.

Uniqueness

3-Methyl-4-(thiophen-3-yl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and an azetidinone core makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

3-methyl-4-thiophen-3-ylazetidin-2-one

InChI

InChI=1S/C8H9NOS/c1-5-7(9-8(5)10)6-2-3-11-4-6/h2-5,7H,1H3,(H,9,10)

InChI Key

FVMIOZMOBBRVMP-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC1=O)C2=CSC=C2

Origin of Product

United States

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